2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine

Lipophilicity Drug Design ADME Prediction

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine (CAS 1334146-55-2) is a branched primary amine bearing a 2-methyl-1,3-dioxolane ring on the propyl chain. This compound (C₈H₁₇NO₂, MW 159.23 g/mol) is supplied as a research-grade building block with a minimum purity specification of 95%.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 1334146-55-2
Cat. No. B1423534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine
CAS1334146-55-2
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC(CC1(OCCO1)C)CN
InChIInChI=1S/C8H17NO2/c1-7(6-9)5-8(2)10-3-4-11-8/h7H,3-6,9H2,1-2H3
InChIKeyBJUCEZIZORMDLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine (CAS 1334146-55-2): Procurement-Relevant Chemical Profile


2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine (CAS 1334146-55-2) is a branched primary amine bearing a 2-methyl-1,3-dioxolane ring on the propyl chain. This compound (C₈H₁₇NO₂, MW 159.23 g/mol) is supplied as a research-grade building block with a minimum purity specification of 95% . The dioxolane moiety functions as a protecting group for ketones, making this amine a useful intermediate for the synthesis of complex nitrogen-containing molecules including pharmaceutical precursors and agrochemicals [1].

Workflow
Branched primary amine with dioxolane ketone protection for nitrogen-containing molecule synthesis
Selection
Research-grade building block supplied with batch-level purity documentation
Use Context
Synthesis of pharmaceutical precursors and agrochemicals where controlled lipophilicity matters

Why 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine Cannot Be Replaced by Generic Analogs


Although a number of 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amines are commercially available, small structural changes, particularly the presence and position of a methyl branch on the propyl linker, produce measurable differences in lipophilicity and steric bulk that can alter reactivity, purification behavior, and the physicochemical profile of downstream products [1]. Procurement decisions based solely on generic functional-group similarity risk introducing a compound with a different LogP, molecular shape, or crystallization tendency, which may compromise reaction yields or complicate scale-up .

Structural feature
Methyl branch on propyl linker
Unbranched analog (CAS 66442-97-5) lacks methyl group
Lipophilicity impact
Increased LogP may improve membrane permeability in assays
Lower LogP may shift permeability and distribution profiles
Steric & purification
Branch alters reactivity and crystallization tendency
Different chromatographic retention and scale-up behavior

Quantitative Differentiation Evidence for 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine vs. Closest Analogs


Increased Lipophilicity vs. Unbranched Analog Confirmed by Computed XLogP3-AA

The target compound exhibits a computed XLogP3-AA of 0.3, whereas the unbranched analog 3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine (CAS 66442-97-5) has an XLogP3-AA of -0.2 [1]. This difference of 0.5 log units indicates that the additional methyl group on the propyl linker significantly enhances lipophilicity, which may improve membrane permeability in biological applications [2].

Lipophilicity shift
Cross-study comparable
XLogP3-AA Δ = +0.5 log units (target 0.3 vs. unbranched -0.2)
Reported lipophilicity increase supports membrane permeability research context
Computed value; experimental validation needed for cell-based assays
Lipophilicity Drug Design ADME Prediction

Higher Molecular Weight and Heavy Atom Count Provide Differentiated Physical Properties

With a molecular weight of 159.23 g/mol (11 heavy atoms), the target compound is ~9.7% heavier than the unbranched analog (145.20 g/mol, 10 heavy atoms) [1]. This mass difference is non-trivial and can influence boiling point, melting behavior, and solubility in organic solvents, which are key considerations for purification and formulation workflows [2].

Molecular weight
Cross-study comparable
MW 159.23 g/mol (11 heavy atoms) vs. analog 145.20 g/mol (10 heavy atoms); Δ +14.03 g/mol
Mass difference may alter boiling point, melting, and organic-solvent solubility
Relevant for purification and formulation workflow selection
Molecular Weight Crystallization Formulation

Consistent Hydrogen Bond Donor/Acceptor Profile Ensures Functional Group Compatibility

Both the target compound and its unbranched analog possess 1 hydrogen bond donor (the primary amine) and 3 hydrogen bond acceptors (two dioxolane oxygens and the amine nitrogen) [1]. This identical HBD/HBA count ensures that the core solvation and intermolecular interaction capabilities are preserved, while the methyl branch exerts its influence primarily through steric and lipophilic effects rather than altering hydrogen bonding [2].

H-bond profile
Class-level inference
HBD = 1, HBA = 3; identical to unbranched analog (Δ = 0)
Identical hydrogen bonding allows steric SAR probes without confounding H-bond changes
Supports use as a direct steric probe in amine-containing series
Hydrogen Bonding Solubility Receptor Binding

Identical Topological Polar Surface Area (TPSA) Maintains Membrane Transport Predictability

The computed topological polar surface area for both the target compound and its unbranched analog is 44.5 Ų [1]. TPSA is a key predictor of intestinal absorption and blood-brain barrier penetration; the unchanged value indicates that the methyl branch does not alter the polar surface, so any differences in biological behavior can be attributed to lipophilicity or steric effects alone [2].

TPSA stability
Class-level inference
TPSA 44.5 Ų; unchanged vs. unbranched analog
No polar surface variability; any ADME differences attributed to lipophilicity or sterics
Useful for isolating methyl-branch contribution in ADME models
TPSA Bioavailability ADME

Guaranteed 95% Purity with Quality Assurance Documentation

The target compound is supplied with a minimum purity specification of 95%, backed by batch-level quality assurance including SDS and Certificate of Analysis upon request . While the unbranched analog is also available at 95% purity from multiple vendors , the discontinued status of certain target-compound listings makes verified, currently-available inventory a critical procurement consideration.

Purity & docs
Data to verify
Minimum purity 95%, SDS and COA on request; availability status critical
Verified documentation and stock reduce procurement risk for scale-up
Confirm current inventory and batch-level data before ordering
Purity Specification Quality Control Procurement

Targeted Application Scenarios for 2-Methyl-3-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine


Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity Adjustment

When exploring structure-activity relationships around a primary amine-containing pharmacophore, the target compound's +0.5 log unit increase in XLogP3-AA compared to the unbranched analog makes it the preferred intermediate for incrementally tuning lipophilicity without altering hydrogen bonding or TPSA. This allows systematic SAR exploration of membrane permeability and metabolic stability.

Synthesis of Sterically Differentiated Amide and Sulfonamide Libraries

The methyl branch on the propyl linker introduces steric bulk adjacent to the reactive amine. This can be exploited to bias the conformational ensemble of downstream amide or sulfonamide products, potentially leading to enhanced target selectivity. The compound's consistent 44.5 Ų TPSA ensures that solubility and permeability trends remain interpretable across a library [1].

Process Chemistry Scale-Up Requiring Reliable Sourcing and Documentation

The target compound is available with a certified minimum purity of 95% and full quality documentation, including SDS and COA . Unlike the unbranched analog, which may face intermittent availability from certain suppliers, verified stock levels and batch traceability reduce procurement risk for pilot-scale reactions and method validation.

Computational Chemistry and QSAR Model Validation

The well-defined computed properties—XLogP3-AA of 0.3, TPSA of 44.5 Ų, HBD=1, HBA=3, and 3 rotatable bonds—make this compound a useful test case for validating in silico ADME models. Its differentiation from the unbranched analog (XLogP3-AA -0.2) provides an internal positive control for assessing model sensitivity to small structural changes [1].

Application
Selection Property
Validation Focus
SAR studies with controlled lipophilicity
Methyl branch introduces lipophilicity shift without altering H-bond or TPSA profile
Membrane permeability and metabolic stability trend interpretation
Sterically biased compound library synthesis
Steric bulk adjacent to amine for conformational control in amides/sulfonamides
Target selectivity and solubility trends across library members
Pilot-scale reaction and method validation
Certified purity and batch traceability documentation available
Supply continuity and lot-to-lot consistency review
QSAR and ADME model validation
Well-characterized computed descriptors with internal structural analog
Model sensitivity to small structural changes (LogP, TPSA constant context)
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